4-chloro-6-methoxy-1H-indazole-3-carboxylic acid
CAS No.: 885520-38-7
Cat. No.: VC3870106
Molecular Formula: C9H7ClN2O3
Molecular Weight: 226.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885520-38-7 |
|---|---|
| Molecular Formula | C9H7ClN2O3 |
| Molecular Weight | 226.61 g/mol |
| IUPAC Name | 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H7ClN2O3/c1-15-4-2-5(10)7-6(3-4)11-12-8(7)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |
| Standard InChI Key | GBBBLVROQRZPGM-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C(=C1)Cl)C(=NN2)C(=O)O |
| Canonical SMILES | COC1=CC2=C(C(=C1)Cl)C(=NN2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (CHClNO) features an indazole ring system with three substituents:
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Chloro group at position 4, enhancing electrophilic reactivity.
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Methoxy group at position 6, contributing to solubility and steric effects.
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Carboxylic acid at position 3, enabling hydrogen bonding and salt formation.
The presence of these groups distinguishes it from simpler indazoles, such as indazole-3-carboxylic acid (CHNO) , and introduces unique reactivity patterns.
Physical Properties
While experimental data for this specific compound are sparse, analogous indazoles provide insights:
The chloro and methoxy substituents likely reduce aqueous solubility compared to unsubstituted indazole-3-carboxylic acid but improve lipid membrane permeability.
Synthesis and Optimization
Synthetic Routes
The synthesis of 4-chloro-6-methoxy-1H-indazole-3-carboxylic acid can be extrapolated from methods used for related compounds:
Cyclization of Substituted Isatins
A common approach for indazole-3-carboxylic acids involves the base-mediated cyclization of isatin derivatives. For example, 6-methoxy-1H-indazole-3-carboxylic acid is synthesized from 6-methoxyisatin using sodium hydroxide . Adapting this method, 4-chloro-6-methoxyisatin could serve as a precursor, undergoing cyclization under alkaline conditions to yield the target compound.
Halogenation and Functionalization
Post-synthetic modification of 6-methoxy-1H-indazole-3-carboxylic acid via electrophilic chlorination at position 4 offers another route. Chlorinating agents such as sulfuryl chloride (SOCl) or N-chlorosuccinimide (NCS) in dichloromethane may introduce the chloro group selectively.
Industrial-Scale Production
Continuous flow reactors and green chemistry principles (e.g., solvent recycling) are critical for scaling production. Optimized reaction conditions—such as temperature control (80–100°C) and catalyst selection (e.g., acetic acid)—enhance yields beyond 80% .
Biological Activities and Mechanisms
Antimicrobial and Antifungal Effects
Methoxy-substituted indazoles exhibit broad-spectrum activity against pathogens like Candida albicans. The chloro group enhances membrane penetration, while the carboxylic acid moiety disrupts microbial enzymatic processes .
Enzyme Inhibition
The compound’s carboxylic acid group facilitates binding to metalloenzymes, such as fibroblast growth factor receptors (FGFRs). Structural analogs have shown IC values in the nanomolar range for FGFR1 inhibition, suggesting potential in treating FGFR-driven cancers.
Applications in Pharmaceutical Development
Drug Intermediate
As a multifunctional building block, this compound is valuable for synthesizing:
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Kinase inhibitors: Via amide coupling with aryl amines.
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Antibiotics: Through esterification or conjugation with known antimicrobial scaffolds.
Prodrug Design
The carboxylic acid group enables prodrug strategies. For example, ester prodrugs (e.g., ethyl or pivaloyloxymethyl esters) improve oral bioavailability by masking the acid moiety until enzymatic cleavage in vivo .
Comparative Analysis with Structural Analogs
The methoxy group in the 6-position enhances solubility compared to methyl-substituted analogs, making it more suitable for aqueous formulations.
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